N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(6-{[(4-nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide
Beschreibung
This compound features a [1,3]dioxolo[4,5-g]quinazolin-8-one core substituted with three key groups:
A hexanamide chain linked to the quinazolinone nitrogen.
A 3,4-dimethoxyphenethyl group attached to the terminal amide nitrogen.
A sulfanyl group connected to a 4-nitrophenylmethyl moiety at position 6 of the quinazolinone ring.
The 4-nitrophenylmethylsulfanyl group introduces a strong electron-withdrawing nitro group, which may affect redox properties and intermolecular interactions. The hexanamide chain provides flexibility, enabling conformational adaptability in biological systems .
Eigenschaften
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-[6-[(4-nitrophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34N4O8S/c1-41-26-12-9-21(16-27(26)42-2)13-14-33-30(37)6-4-3-5-15-35-31(38)24-17-28-29(44-20-43-28)18-25(24)34-32(35)45-19-22-7-10-23(11-8-22)36(39)40/h7-12,16-18H,3-6,13-15,19-20H2,1-2H3,(H,33,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTBYIHIWJUBPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3N=C2SCC5=CC=C(C=C5)[N+](=O)[O-])OCO4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34N4O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(6-{[(4-nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:
Formation of the quinazolinone core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives.
Introduction of the dioxolo ring: This step involves the formation of the dioxolo ring through a cyclization reaction.
Attachment of the 3,4-dimethoxyphenyl group: This is typically done through a Friedel-Crafts alkylation reaction.
Introduction of the nitrophenyl and sulfanyl groups: These groups are introduced through nucleophilic substitution reactions.
Final coupling with hexanamide: The final step involves the coupling of the intermediate with hexanamide under appropriate conditions.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Analyse Chemischer Reaktionen
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(6-{[(4-nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfanyl group can undergo nucleophilic substitution reactions to form various derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas, palladium on carbon), and nucleophiles (e.g., thiols, amines).
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that compounds similar to N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(6-{[(4-nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide demonstrate significant anticancer properties. The quinazoline derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. A study highlighted the effectiveness of these compounds against various cancer cell lines, suggesting their potential as therapeutic agents in oncology .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Research has demonstrated that sulfur-containing compounds exhibit a range of biological activities, including antibacterial and antifungal effects. The presence of the sulfanyl group in the structure may enhance its efficacy against microbial pathogens .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer activity of various quinazoline derivatives including N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(6-{[(4-nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide. The results showed that these compounds exhibited cytotoxic effects on human cancer cell lines with IC50 values indicating potent activity .
Case Study 2: Antimicrobial Testing
In another investigation focusing on antimicrobial properties, N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(6-{[(4-nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide was tested against several bacterial strains. The compound demonstrated significant inhibition zones compared to control groups, confirming its potential as an antimicrobial agent .
Wirkmechanismus
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(6-{[(4-nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: It may inhibit specific enzymes involved in disease pathways, such as kinases or proteases.
Modulation of Receptors: The compound may bind to and modulate the activity of specific receptors, such as G-protein coupled receptors or ion channels.
Interference with DNA/RNA: It may interact with nucleic acids, affecting gene expression and protein synthesis.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Key Structural Analogs
The compound shares its core structure with derivatives modified in the amide or sulfanyl substituents. Notable analogs include:
*Estimated based on substituent contributions; exact data unavailable.
Structural and Functional Implications
- Amide Substituent Variations: The 3,4-dimethoxyphenethyl group in the target compound increases steric bulk and lipophilicity compared to the 4-methoxybenzyl group in . This may enhance membrane permeability but reduce solubility. The 2-methoxyethylamino-2-oxoethyl substituent in introduces a polar moiety, lowering logP and improving aqueous solubility.
- The 2-methoxyethylamino-2-oxoethyl group in replaces the nitro group with a hydrogen-bond acceptor, altering binding specificity .
Computational Similarity Analysis
Tanimoto Coefficient :
Molecular Networking :
Predicted Bioactivity and Binding Affinity
Docking Studies :
Biologische Aktivität
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(6-{[(4-nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound based on existing research findings, including its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The structure of N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(6-{[(4-nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide is characterized by multiple functional groups that contribute to its biological activity. The presence of the dimethoxyphenyl and nitrophenyl moieties suggests potential interactions with biological targets through various mechanisms.
Research indicates that compounds similar to N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(6-{[(4-nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide may exert their effects through several mechanisms:
- Inhibition of Kinases : Similar compounds have shown inhibitory effects on various kinases involved in cell proliferation and survival pathways. For instance, inhibitors targeting the MEK/ERK pathway have been associated with reduced tumor growth in preclinical models .
- Apoptosis Induction : Studies have demonstrated that related compounds can induce apoptosis in cancer cell lines by enhancing caspase activity and disrupting microtubule assembly . This suggests that the compound may also possess similar properties.
- Antioxidant Activity : The presence of methoxy groups in the structure may enhance antioxidant properties, contributing to cellular protection against oxidative stress.
Anticancer Activity
Several studies have investigated the anticancer potential of compounds with similar structures. For example:
- Cell Line Studies : Compounds exhibiting structural similarities to N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(6-{[(4-nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide demonstrated significant growth inhibition against various cancer cell lines such as MDA-MB-231 (IC50 values ranging from 2.43 to 7.84 μM) and HepG2 (IC50 values between 4.98 and 14.65 μM) .
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 2.43 - 7.84 | Apoptosis induction via caspase activation |
| HepG2 | 4.98 - 14.65 | Microtubule destabilization |
In Vivo Studies
In vivo studies using xenograft models have shown that related compounds can effectively inhibit tumor growth through mechanisms involving both cytostatic effects and modulation of signaling pathways .
Study on Similar Compounds
A study focused on a series of quinazoline derivatives demonstrated that specific modifications in their structure could lead to enhanced biological activity against cancer cells. The study highlighted the importance of substituents like nitro and methoxy groups in improving potency and selectivity towards cancer cell lines over normal cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
